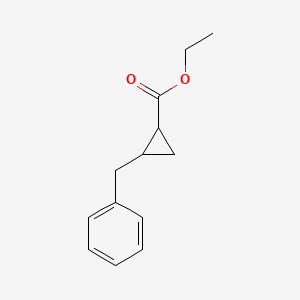

Ethyl 2-benzylcyclopropane-1-carboxylate

Description

Significance of Cyclopropane (B1198618) Ring Systems as Fundamental Structural Motifs in Organic Chemistry

The cyclopropane ring, a three-membered carbocyclic system, is a unique and fundamental structural motif in organic chemistry. chem-space.com Its structure is defined by C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. chem-space.comuni.lu This deviation results in substantial ring strain, estimated to be around 27-28 kcal/mol, which is composed of both angle strain and torsional strain. benchchem.comsigmaaldrich.com Torsional strain arises because the C-H bonds on adjacent carbon atoms are in an eclipsed conformation. uni.lu

This inherent strain is the source of the cyclopropane ring's unique reactivity. chem-space.combenchchem.com The C-C bonds are weakened, and the bonding orbitals are described as "bent" or "banana bonds," having more p-character than typical sigma bonds. benchchem.comchemsrc.com This increased p-character means the cyclopropane ring can exhibit reactivity analogous to that of an alkene, participating in reactions like ring-opening, rearrangements, and cycloadditions. chem-space.comuni.lu

Due to these distinct electronic and structural properties, cyclopropane-containing compounds are valuable building blocks for constructing more complex molecules. chem-space.com They are found in numerous natural products and are widely used in medicinal chemistry and agrochemicals. chem-space.comshachemlin.comchemspider.com The incorporation of a rigid cyclopropane ring can enhance metabolic stability, improve binding to biological targets by locking molecular conformations, and influence the pharmacokinetic properties of drug candidates. chem-space.comshachemlin.com

Overview of Cyclopropane Carboxylates as Versatile Synthetic Intermediates and Building Blocks

Cyclopropane carboxylates, which feature a carboxylate ester group attached to the three-membered ring, are highly versatile synthetic intermediates. chemspider.com The combination of the strained ring and the electron-withdrawing ester group makes these compounds valuable building blocks in organic synthesis. chemspider.com The inherent reactivity of the cyclopropane ring allows it to act as a precursor for various chemical transformations, including nucleophilic ring-opening and cross-coupling reactions. chemspider.com

These intermediates are crucial for introducing the cyclopropyl (B3062369) group into larger, more complex molecular architectures. chemspider.com This functionality is particularly valuable in the development of pharmaceuticals and agrochemicals, where the cyclopropane moiety can confer unique and desirable biological, physical, and chemical properties. chemspider.comchemspider.com The ability to functionalize these rings further allows for diversity-oriented synthesis, leading to a wide range of compounds such as γ-lactones and γ-lactams.

Historical Development of Cyclopropanation Methodologies Relevant to Substituted Cyclopropane Carboxylates

The synthesis of the cyclopropane ring dates back to 1881, when August Freund first prepared it via an intramolecular Wurtz coupling of 1,3-dibromopropane. Since then, a variety of methods have been developed to construct this strained ring system, many of which are applicable to the synthesis of substituted cyclopropane carboxylates.

Key historical and foundational methodologies include:

The Kishner Cyclopropane Synthesis: This method involves the thermal or photochemical decomposition of pyrazolines to yield cyclopropanes. Pyrazolines can be formed via the 1,3-dipolar cycloaddition of diazo compounds to α,β-unsaturated esters, providing a direct route to cyclopropane carboxylate derivatives.

Carbene Addition to Alkenes: A powerful method for forming cyclopropane rings involves the addition of a carbene or carbenoid to an alkene. chem-space.com The reaction of ethyl diazoacetate with an alkene, often catalyzed by transition metals like copper or rhodium, is a common and direct strategy for synthesizing ethyl cyclopropanecarboxylates.

The Simmons-Smith Reaction: Developed in 1958, this reaction offered a safer alternative to the use of hazardous diazomethane. It employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. Furthermore, the presence of directing groups, such as hydroxyls, can control the facial selectivity of the cyclopropanation.

Michael Initiated Ring Closure (MIRC): This versatile approach involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the ring. For synthesizing substituted cyclopropane carboxylates, a common strategy is the reaction of a nucleophile like diethyl malonate with an α,β-unsaturated system, followed by cyclization. This method is particularly powerful for creating highly substituted and functionalized cyclopropane rings.

Research Landscape and Challenges in Stereocontrol within Cyclopropane Carboxylate Synthesis

A primary challenge in the synthesis of substituted cyclopropanes, including Ethyl 2-benzylcyclopropane-1-carboxylate, is controlling the stereochemistry. The formation of a substituted cyclopropane can result in multiple stereoisomers (diastereomers and enantiomers), and selectively producing a single isomer is a major focus of modern organic synthesis.

Diastereoselectivity: This refers to the relative configuration of substituents on the ring (e.g., cis vs. trans). Many cyclopropanation reactions exhibit inherent diastereoselectivity. The Simmons-Smith reaction, for instance, is stereospecific and can be highly diastereoselective when directed by a nearby functional group. MIRC reactions can also be designed to favor the formation of one diastereomer over another.

Enantioselectivity: This refers to the control of the absolute configuration at the stereocenters, producing one enantiomer (e.g., R or S) in excess of the other. This is critical in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Achieving high enantioselectivity is a significant challenge and an active area of research. Modern strategies rely heavily on asymmetric catalysis. This includes the use of transition metal catalysts (e.g., rhodium, palladium, copper) bearing chiral ligands, which create a chiral environment that directs the reaction to form one enantiomer preferentially. Additionally, the field of organocatalysis has provided powerful, metal-free methods for enantioselective MIRC reactions, using small chiral organic molecules to control the stereochemical outcome.

Compound Data Tables

Below are the physical and chemical properties of this compound and other relevant compounds mentioned in this article.

Table 1: Properties of this compound Data for this compound is limited in public literature. Properties listed are based on available supplier information.

| Property | Value | Source |

|---|---|---|

| CAS Number | 78987-78-7 | |

| Molecular Formula | C₁₃H₁₆O₂ | |

| Molecular Weight | 204.26 g/mol | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Appearance | Data not available |

Table 2: Properties of Diethyl Malonate

| Property | Value | Source |

|---|---|---|

| CAS Number | 105-53-3 | |

| Molecular Formula | C₇H₁₂O₄ | |

| Molecular Weight | 160.17 g/mol | |

| Boiling Point | 199 °C | |

| Melting Point | -50 °C | |

| Density | 1.055 g/mL at 25 °C | |

| Appearance | Colorless liquid with a sweet, apple-like odor |

Table 3: Properties of Ethyl Bromoacetate

| Property | Value | Source |

|---|---|---|

| CAS Number | 105-36-2 | |

| Molecular Formula | C₄H₇BrO₂ | |

| Molecular Weight | 167.00 g/mol | |

| Boiling Point | 159 °C | |

| Density | 1.506 g/mL at 25 °C | |

| Appearance | Clear, colorless to light-yellow liquid with a pungent odor |

Table 4: Properties of Salicylaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 90-02-8 | |

| Molecular Formula | C₇H₆O₂ | |

| Molecular Weight | 122.12 g/mol | |

| Boiling Point | 197 °C | |

| Melting Point | 1-2 °C | |

| Density | 1.146 g/mL at 25 °C | |

| Appearance | Colorless to yellow oily liquid with a bitter almond-like odor |

Table of Mentioned Compounds

Table 5: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1,3-dibromopropane | C₃H₆Br₂ |

| Diethyl malonate | C₇H₁₂O₄ |

| Diiodomethane | CH₂I₂ |

| This compound | C₁₃H₁₆O₂ |

| Ethyl bromoacetate | C₄H₇BrO₂ |

| Ethyl diazoacetate | C₄H₆N₂O₂ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACXUOASKUNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290929 | |

| Record name | ethyl 2-benzylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78987-78-7 | |

| Record name | NSC71869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-benzylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-benzyl-1-cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Cyclopropane Carboxylates

Fundamental Reactivity Derived from Ring Strain

The reactivity of cyclopropane (B1198618) and its derivatives is fundamentally driven by the significant ring strain inherent in the three-membered ring structure. This strain is a combination of angle strain, due to the compression of C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms. The total ring strain in cyclopropane is estimated to be around 28 kcal/mol, which substantially weakens the C-C bonds compared to acyclic alkanes. utexas.edumasterorganicchemistry.com This stored potential energy makes the cyclopropane ring susceptible to reactions that lead to its opening, thereby relieving the strain.

Ring-Opening Reactions (e.g., Nucleophilic, Radical, Hydrogenation)

The high ring strain in cyclopropane carboxylates makes them amenable to various ring-opening reactions. beilstein-journals.orgwikipedia.org The presence of an electron-donating group (like the benzyl group) and an electron-accepting group (the ethyl carboxylate) polarizes the ring, creating a "donor-acceptor" cyclopropane. These polarized systems are particularly susceptible to nucleophilic attack, which leads to the cleavage of the bond between the donor and acceptor-substituted carbons. acs.org Lewis acids are often used to promote the attack by further weakening this bond. acs.org A variety of heteronucleophiles, including phenols, amines, and indoles, have been employed to open the ring. acs.org

Radical reactions also provide a pathway for the functionalization of cyclopropanes. These reactions typically proceed via a radical pathway where a cyclopropyl-substituted carbon radical is formed. beilstein-journals.orgnih.gov This intermediate can then undergo ring-opening to generate a more stable alkyl radical, which can participate in subsequent cyclization or functionalization reactions. beilstein-journals.orgnih.gov For instance, visible-light-induced reactions can facilitate the alkylation and subsequent ring-opening/cyclization of cyclopropyl (B3062369) derivatives. beilstein-journals.org

Hydrogenation is another method to open the cyclopropane ring. Catalytic hydrogenation can cleave the C-C bonds of the ring, although this typically requires more forcing conditions than the hydrogenation of an alkene. The reactivity towards hydrogenation is a direct consequence of the strain energy, which is released upon forming a more stable acyclic alkane.

| Reaction Type | Reagents | Key Feature | Reference |

|---|---|---|---|

| Nucleophilic Ring-Opening | Chalcogenyl halides (e.g., PhSeCl), MgI₂ | Stereospecific 1,3-functionalization of the aliphatic chain. | acs.org |

| Radical Ring-Opening/Cyclization | Visible light, photoredox catalyst, alkylating agent | Formation of a cyclopropyl-substituted carbon radical intermediate. | beilstein-journals.org |

| Nitrosation Ring-Opening | NOCl | Regioselective ring-opening at the C1-C2 bond to form isoxazolines. | researchgate.net |

C-C Bond Activation and Functionalization

The inherent strain in the cyclopropane ring makes its C-C bonds susceptible to activation by transition metals. wikipedia.org This process, a key area in organometallic chemistry, involves the oxidative addition of a transition metal complex into a C-C bond, forming a metallacyclobutane intermediate. wikipedia.orgnih.gov This intermediate can then undergo various transformations, providing a powerful tool for constructing more complex molecular scaffolds. technion.ac.il

Rhodium-catalyzed reactions are particularly effective for the C-C bond activation of cyclopropanes. wikipedia.orgresearchgate.net For example, in the presence of carbon monoxide, rhodium catalysts can mediate the carbonylative C-C bond activation of cyclopropylamides to generate rhodacyclopentanone intermediates, which can then participate in cycloaddition reactions. researchgate.net The use of directing groups, such as secondary amines, can facilitate regioselective C-C bond activation of otherwise non-activated cyclopropanes. researchgate.net This strategy has been exploited in the design of multicomponent cycloadditions and the synthesis of challenging medium-sized lactams. researchgate.netnih.gov

C-H Functionalization of the Cyclopropane Moiety

Beyond reactions that cleave the ring, the C-H bonds on the cyclopropane moiety itself can be selectively functionalized. rsc.org This approach avoids the loss of the core cyclopropane structure while adding molecular complexity. Transition metal catalysis, particularly with palladium, has been instrumental in developing methods for the asymmetric C-H functionalization of cyclopropanes. thieme.denih.govchemrxiv.org

These reactions often rely on directing groups attached to the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. thieme.de Chiral ligands are employed to control the stereochemistry of the reaction, enabling the synthesis of enantioenriched cyclopropane derivatives. nih.govresearchgate.net For instance, mono-N-protected amino acid ligands have been successfully used in palladium(II)-catalyzed enantioselective C-H activation and cross-coupling with organoboron reagents to produce cis-substituted chiral cyclopropane carboxylates. nih.gov

| Ligand Type | Protecting Group | Observed Effect on Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Fmoc-Amino Acid | Fmoc | Fmoc-Leu-OH provided the highest ee in initial screens. | nih.gov |

| Achiral Amino Acid | Fmoc-Gly-OH | Produced a racemic mixture (0% ee). | nih.gov |

| Amino Acid Ester | Fmoc-alanine methyl ester | No stereoinduction (0% ee), indicating the free carboxylic acid is crucial. | nih.gov |

| Carbamate-Protected Amino Acid | TcBoc | Afforded the best combination of yield and enantioselectivity (78% ee). | nih.gov |

Elucidation of Reaction Mechanisms in Cyclopropanation

The synthesis of cyclopropane carboxylates is often achieved through the catalytic transfer of a carbene group to an alkene. acs.org Understanding the mechanisms of these reactions is crucial for controlling the selectivity and efficiency of the cyclopropanation process.

Transition Metal-Catalyzed Carbene Transfer Mechanisms

Transition metal-catalyzed carbene transfer reactions are a powerful method for forming cyclopropane rings. oaepress.com These reactions typically use diazo compounds, such as ethyl diazoacetate, as carbene precursors. nsf.gov A transition metal complex, commonly featuring rhodium, copper, or iron, reacts with the diazo compound to generate a highly reactive metal carbene (or carbenoid) intermediate. acs.orgwikipedia.org This intermediate then transfers the carbene fragment to an alkene to form the cyclopropane ring. nsf.gov The mechanism can be either concerted, where the two new C-C bonds form simultaneously, or stepwise, potentially involving radical intermediates. acs.org The stereospecificity observed in many iron- and rhodium-catalyzed systems strongly supports a concerted, non-radical pathway. acs.org

Rhodium-Catalyzed Carbene Generation and Addition Pathways

Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for carbene transfer reactions from diazo compounds. wikipedia.orgcaltech.edu The mechanism for rhodium-catalyzed carbene formation has been studied in detail. It is proposed to involve the initial, rapid formation of a complex between the rhodium catalyst and the diazo compound. nih.govresearchgate.net This is followed by the rate-limiting step: the extrusion of dinitrogen (N₂) gas to generate the key rhodium-carbene intermediate. wikipedia.orgnih.gov Kinetic isotope effect studies support this mechanism, indicating significant C-N bond fission in the transition state. nih.govresearchgate.net

Once formed, the electrophilic rhodium carbene reacts with an alkene. caltech.edu The alkene approaches the carbene, and in a concerted process, the carbene is transferred to the double bond, forming the cyclopropane ring and regenerating the rhodium catalyst to continue the cycle. wikipedia.org The configuration of the alkene is typically retained in the product, which is a hallmark of a concerted mechanism. wikipedia.org The trajectory of the alkene's approach to the metal carbene determines the stereochemistry of the final cyclopropane product. wikipedia.org

Osmium-Catalyzed Cyclopropanation: Role of Bis(carbene) Species

Osmium porphyrin complexes have been identified as highly efficient and stereoselective catalysts for the cyclopropanation of alkenes with diazoacetates. osti.goviastate.edu In the case of the reaction between styrene and ethyl diazoacetate (EDA) to form ethyl 2-phenylcyclopropane-1-carboxylate, osmium meso-tetra-p-tolyporphyrin, [Os(TTP)]₂, demonstrates superior performance, yielding the product with a high preference for the trans (or anti) isomer. osti.goviastate.eduresearchgate.net This catalytic system achieves one of the highest trans/cis isomer ratios reported for this specific reaction. osti.goviastate.edu

Further research, including labeling studies, points towards a trans-Os(II) bis(carbene) species as the active catalyst. researchgate.net The proposed mechanism involves the formation of this bis(carbene) intermediate, which then facilitates the transfer of the carbene fragment to the alkene substrate. An electron-withdrawing ligand positioned trans to the carbene in a mono(carbene) complex can activate the carbene for transfer, lending support to the idea that the electronic environment of the metal center is crucial for catalytic activity. researchgate.net

| Catalyst Precursor | Substrates | Product | Yield (%) | trans/cis Ratio |

|---|---|---|---|---|

| [(TTP)Os]₂ | Styrene + Ethyl Diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | 79 ± 2% | 10.2 : 1 |

| (TTP)Os=CHCO₂Et | Styrene + Ethyl Diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | 63 ± 2% | 8.9 : 6 |

| (TTP)Os(CO)(Py) | Styrene + Ethyl Diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | 65 ± 3% | 9.5 : 2 |

Palladium-Catalyzed 1,4-Shift Mechanisms in Cyclopropane Formation

Palladium complexes catalyze a variety of cyclopropanation reactions, often proceeding through mechanisms distinct from simple carbene transfer. One notable pathway involves the oxidative cyclization of enynes to produce bicyclic cyclopropyl ketones. nih.gov This transformation is proposed to operate via a Pd(II)/Pd(IV) catalytic cycle. nih.govumich.edu Unlike related reactions catalyzed by Au, Pt, or Pd(0)/Pd(II) systems which typically proceed with retention of the alkene geometry, this oxidative process results in a net inversion of stereochemistry with respect to the starting olefin. nih.gov

The mechanism is initiated by the coordination of the enyne to a Pd(II) center, followed by intramolecular nucleophilic attack of the alkyne onto the alkene (oxa- or carbo-palladation), forming a σ-alkyl Pd(II) intermediate. nih.gov This intermediate is then oxidized by a strong oxidant, such as PhI(OAc)₂, to a Pd(IV) species. nih.govumich.edu The key cyclopropane-forming step involves the intramolecular nucleophilic attack of the tethered vinyl group onto the carbon atom bearing the Pd(IV) center. This Sₙ2-type reductive elimination step is responsible for the observed inversion of the original alkene geometry in the cyclopropane product. nih.govumich.edu

Another distinct palladium-catalyzed mechanism has been computationally explored for the reaction of alkenes with diazomethane. This pathway involves a Pd(0) catalyst and proceeds through the formation of a metallacyclobutane intermediate, which subsequently yields the cyclopropane product. researchgate.net A more complex catalytic cycle has been detailed for methylcyclopropanation, involving oxidative addition, intermolecular and intramolecular alkene insertions, deprotonation/protonation steps, β-hydride elimination, and finally, reductive elimination to furnish the cyclopropane. frontiersin.org

Biocatalytic Carbene Transfer Mechanisms

The synthesis of cyclopropanes, key structural motifs in many pharmaceuticals, can be achieved with high selectivity using biocatalysts. nih.gov Engineered heme-containing proteins, such as myoglobin and cytochrome P450 variants, have emerged as powerful catalysts for formal carbene transfer reactions from diazo compounds to olefins. nih.govcaltech.edunih.gov These biocatalytic systems combine the high stereoselectivity of enzymes with the synthetic versatility of metallocarbene chemistry. caltech.edu

The central feature of heme-protein-catalyzed cyclopropanation is the formation of an iron-porphyrin carbene (IPC) intermediate. acs.orgresearchgate.net The reaction is initiated by the reaction of a diazo precursor, like ethyl diazoacetate, with the heme iron. researchgate.net Extensive studies have established that the ferrous (FeII) state of the heme iron is the catalytically competent form for this transformation. nih.govacs.org Upon reaction with the diazo compound, an electrophilic IPC is generated, which is the active species responsible for transferring the carbene moiety to the alkene substrate. nih.gov

There has been considerable investigation into the electronic structure of the IPC, debating whether it is best described as an Fe(II)-carbene singlet (FeII ← {:C(X)Y}⁰) or a formal Fe(IV)-carbene (FeIV={C(X)Y}²⁻). acs.org A combination of quantum chemical calculations and experimental analyses supports a mechanism that is Fe(II)-based, nonradical, and concerted, distinguishing it from the Fe(IV)-based radical mechanism typical of monooxygenation reactions catalyzed by enzymes like cytochrome P450. nih.govacs.org

The kinetics of biocatalytic cyclopropanation are influenced by several factors, including the nature of the carbene precursor, the olefin substrate, and the specific protein environment. nih.govresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to calculate the activation free energy barriers (ΔG‡) for the key steps of the reaction. acs.orgresearchgate.net

For instance, the reaction involving the IPC derived from ethyl diazoacetate (EDA) has a significantly lower activation barrier for cyclopropanation compared to the IPC from ethyl 2-diazo-2-phenyl-acetate (EDPA), indicating a more facile carbene transfer with the former. acs.org This difference in reactivity is attributed to factors such as increased charge transfer from the substrate to the more electrophilic EDA-derived carbene. acs.org The electron-donating or -withdrawing nature of the olefin substrate also plays a critical role; electron-rich olefins like styrene generally exhibit much lower reaction barriers than electron-deficient ones. researchgate.net These findings suggest that the carbene transfer step is a crucial, and potentially rate-limiting, part of the catalytic cycle, with its efficiency being highly dependent on the electronic properties of both the carbene and the substrate.

| Carbene Precursor | Reaction Step | ΔG‡ (kcal/mol) |

|---|---|---|

| Ethyl Diazoacetate (EDA) | IPC Formation | 13.59 |

| Ethyl Diazoacetate (EDA) | Cyclopropanation | 10.46 |

| Ethyl 2-diazo-2-phenyl-acetate (EDPA) | IPC Formation | 15.74 |

| Ethyl 2-diazo-2-phenyl-acetate (EDPA) | Cyclopropanation | 16.87 |

In any catalytic cycle, the desired productive pathway can be accompanied by competing, non-productive reactions. In biocatalytic cyclopropanation, the primary productive pathway involves the formation of the IPC and subsequent carbene transfer to an alkene. nih.gov A significant competing pathway is the dimerization of the carbene precursor. nih.gov For example, in the absence of an efficient catalyst or substrate, the carbene derived from ethyl diazoacetate can dimerize to form diethyl fumarate and diethyl maleate. nih.gov

Stereochemical Control Mechanisms in Asymmetric Cyclopropanation

The formation of cyclopropanes via carbene addition to alkenes is an inherently stereospecific process. wikipedia.orgmasterorganicchemistry.com The reaction proceeds as a concerted, cheletropic reaction where the carbene adds to the same face of the double bond (syn-addition). wikipedia.orgyoutube.com This means that the stereochemistry of the alkene is preserved in the cyclopropane product; a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce the trans product. wikipedia.orgmasterorganicchemistry.com

While the reaction is stereospecific, achieving enantioselectivity (the preferential formation of one enantiomer over the other) requires a chiral environment. In asymmetric cyclopropanation, this is provided by a chiral catalyst. wiley-vch.dechem-station.com In biocatalytic systems, the protein scaffold of the engineered enzyme, such as myoglobin or cytochrome P450, creates a precisely defined chiral active site. caltech.edunih.gov This active site controls the trajectory of the approaching alkene substrate relative to the heme-bound carbene intermediate. acs.org By sterically favoring one mode of approach, the enzyme ensures that the carbene is transferred to a specific face of the alkene, resulting in the formation of one enantiomer in excess. acs.orgucsb.edu The high levels of diastereo- and enantioselectivity observed in these enzymatic reactions are a direct result of the steric and electronic control exerted by the protein's three-dimensional structure. caltech.eduwiley-vch.de

Diastereoselectivity and Enantioselectivity Pathways

The synthesis of Ethyl 2-benzylcyclopropane-1-carboxylate via the reaction of a carbene equivalent, derived from ethyl diazoacetate, with allylbenzene can lead to the formation of two diastereomers (cis and trans) and, for each diastereomer, a pair of enantiomers. The stereochemical outcome of this transformation is highly dependent on the catalyst and reaction conditions employed.

Diastereoselectivity:

In metal-catalyzed cyclopropanation reactions, the trans diastereomer of 2-substituted cyclopropane-1-carboxylates is generally the major product. This preference is attributed to the minimization of steric interactions in the transition state. For the formation of this compound, the transition state leading to the trans isomer, where the benzyl group and the ethoxycarbonyl group are on opposite sides of the newly formed cyclopropane ring, is sterically more favorable than the transition state leading to the cis isomer.

The degree of diastereoselectivity can be influenced by the nature of the catalyst. For instance, rhodium (II) carboxylate catalysts are widely used for this transformation and typically afford high trans selectivity.

Enantioselectivity:

The control of enantioselectivity in the synthesis of this compound is achieved through the use of chiral catalysts. These catalysts create a chiral environment around the reactive metal-carbene intermediate, leading to a diastereomeric transition state when reacting with the prochiral alkene. The energy difference between these diastereomeric transition states dictates the enantiomeric excess (ee) of the product.

A variety of chiral ligands have been developed for transition metals like rhodium and copper to induce high enantioselectivity in cyclopropanation reactions. The choice of a specific chiral catalyst can favor the formation of one particular enantiomer of this compound over the other.

Below is a representative data table illustrating the impact of different chiral catalysts on the stereoselectivity of the cyclopropanation of a styrene-type substrate, which serves as a model for the synthesis of this compound.

| Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) of trans-isomer |

| Rh₂(OAc)₄ | 85:15 | - |

| Chiral Rh(II) Catalyst A | 90:10 | 95 (1R, 2S) |

| Chiral Rh(II) Catalyst B | 88:12 | 92 (1S, 2R) |

| Chiral Copper Catalyst C | 75:25 | 85 (1R, 2S) |

Influence of Additives and Solvent Effects on Stereocontrol

The stereochemical outcome of the synthesis of this compound can be further fine-tuned by the careful selection of additives and solvents. These components can interact with the catalyst or the reactants, thereby influencing the energies of the diastereomeric transition states and altering the diastereoselectivity and enantioselectivity of the reaction.

Influence of Additives:

Additives can play a crucial role in enhancing the stereoselectivity of cyclopropanation reactions. Lewis bases, for example, can coordinate to the metal center of the catalyst, modifying its steric and electronic properties. This modification can lead to a more ordered transition state, resulting in higher diastereo- and enantioselectivity. In some rhodium-catalyzed reactions, additives have been shown to have a beneficial effect on the stereochemical control.

Solvent Effects:

The choice of solvent can have a significant impact on the stereoselectivity of the cyclopropanation reaction. Solvent properties such as polarity, coordinating ability, and viscosity can influence the reaction pathway.

Polarity: The polarity of the solvent can affect the stability of the transition states. In some asymmetric cyclopropanation reactions, non-polar solvents have been found to provide higher enantioselectivities. This is because polar solvents can lead to an earlier transition state where the substrate is further from the chiral environment of the catalyst, thus reducing the stereochemical induction.

Coordinating Solvents: Solvents with coordinating abilities, such as ethers or nitriles, can compete with the substrate for coordination to the catalyst's metal center. This can impact the catalyst's activity and selectivity.

Viscosity: While less commonly the primary factor, solvent viscosity can influence the rate of diffusion of the reactants and may have a subtle effect on the observed stereoselectivity.

The following table summarizes the general trends observed for solvent effects on the stereoselectivity of a model rhodium-catalyzed cyclopropanation reaction.

| Solvent | Polarity (Dielectric Constant) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

| Hexane | 1.89 | 92:8 | 96 |

| Dichloromethane | 8.93 | 89:11 | 90 |

| Tetrahydrofuran | 7.52 | 85:15 | 82 |

| Acetonitrile | 37.5 | 80:20 | 75 |

Advanced Derivatization and Chemical Transformations of Cyclopropane Carboxylate Scaffolds

Functional Group Interconversions on the Ester Moiety

The ester group in Ethyl 2-benzylcyclopropane-1-carboxylate serves as a versatile handle for a variety of functional group interconversions, allowing for the introduction of new functionalities while preserving the core cyclopropane (B1198618) structure. These transformations are fundamental in modifying the compound's physical and chemical properties.

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 2-benzylcyclopropane-1-carboxylic acid. Alkaline hydrolysis, typically employing reagents like lithium hydroxide or sodium hydroxide, proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.govepa.gov This carboxylic acid derivative is a key intermediate for further transformations, such as amidation or the Curtius rearrangement.

Reduction: The ester can be reduced to the primary alcohol, (2-benzylcyclopropyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent are commonly used for this conversion, effectively transforming the carboxyl group into a hydroxymethyl group. cyberleninka.ru

Amidation: Direct amidation can be achieved by reacting the ester with an amine. This reaction is often catalyzed by Lewis acids, such as niobium(V) oxide (Nb2O5), which activate the ester's carbonyl group towards nucleophilic attack by the amine. researchgate.netnih.gov Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by transesterification. organic-chemistry.org This reaction is typically catalyzed by acids or bases and involves reacting the parent ester with an excess of a different alcohol. researchgate.netmdpi.com N-heterocyclic carbenes have also emerged as effective organocatalysts for this transformation under mild conditions. organic-chemistry.org

Table 1: Selected Functional Group Interconversions of the Ester Moiety

| Transformation | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | LiOH or NaOH, H2O/THF | 2-benzylcyclopropane-1-carboxylic acid |

| Reduction | LiAlH4, Diethyl ether | (2-benzylcyclopropyl)methanol |

| Amidation | Amine, Nb2O5 (catalyst) | N-substituted-2-benzylcyclopropane-1-carboxamide |

Transformations Involving the Cyclopropane Ring System

The inherent ring strain and unique electronics of the cyclopropane ring in this compound allow for a diverse range of chemical transformations, from stereoselective additions to complex ring-opening and cyclization cascades.

The synthesis of cyclopropanol derivatives from cyclopropane carboxylates can be achieved with high stereoselectivity. One of the most prominent methods is the Kulinkovich reaction, which converts esters into 1-substituted cyclopropanols. organic-chemistry.orgacs.org When applied to this compound, this titanium-catalyzed reaction with a Grignard reagent (e.g., Ethylmagnesium bromide) would yield 1-ethyl-2-benzylcyclopropan-1-ol. The reaction proceeds through a titanacyclopropane intermediate, and its diastereoselectivity can be influenced by the existing stereochemistry of the starting material. researchgate.net Additionally, biocatalytic methods using engineered enzymes, such as dehaloperoxidase, have been developed for the diastereo- and enantioselective synthesis of cyclopropanol esters from vinyl esters and diazoacetates. nih.gov

Cyclopropylamines are valuable building blocks in medicinal chemistry. A reliable method for converting a carboxylic acid to a primary amine is the Curtius rearrangement. nih.govwikipedia.org This process begins with the hydrolysis of this compound to its corresponding carboxylic acid. The acid is then converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by converting it to an acyl chloride followed by reaction with sodium azide.

Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form 2-benzylcyclopropyl isocyanate. nih.govmatilda.science This highly reactive isocyanate intermediate can be trapped with various nucleophiles. Reaction with water leads to the formation of the unstable carbamic acid, which decarboxylates to yield the primary 2-benzylcyclopropylamine. Alternatively, trapping with an alcohol like tert-butanol or benzyl alcohol affords the corresponding Boc- or Cbz-protected amine, respectively, which are stable and synthetically useful intermediates. wikipedia.org

Table 2: Key Steps in the Curtius Amination Sequence

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Hydrolysis | This compound | NaOH, H2O | 2-benzylcyclopropane-1-carboxylic acid |

| 2. Azide Formation | 2-benzylcyclopropane-1-carboxylic acid | DPPA, Et3N | 2-benzylcyclopropane-1-carbonyl azide |

| 3. Rearrangement | 2-benzylcyclopropane-1-carbonyl azide | Heat (Δ) | 2-benzylcyclopropyl isocyanate |

The benzylcyclopropane scaffold is a precursor for synthesizing complex, fused-ring systems. For instance, cyclopropa[c]coumarins, which are donor-acceptor cyclopropanes, can be synthesized via an intramolecular transesterification. nih.govnih.gov This transformation requires a precursor where the benzyl group is substituted with a hydroxyl group at the ortho position, i.e., ethyl 2-(2-hydroxybenzyl)cyclopropane-1-carboxylate. Upon treatment with a catalytic amount of acid (e.g., acetic acid) and heating, the ortho-hydroxyl group attacks the ester carbonyl, leading to an intramolecular cyclization that displaces ethanol and forms the rigid, polycyclic cyclopropa[c]coumarin structure. researchgate.netresearchgate.net These constrained systems are of interest due to the reactivity of their three-membered ring towards nucleophilic ring-opening, providing access to a variety of functionalized coumarin derivatives. nih.govacs.org

The synthesis of polysubstituted cyclopropanes with well-defined stereochemistry is a significant goal in organic synthesis. nih.gov Starting from this compound, which exists as a mixture of diastereomers, it is possible to introduce new substituents with a high degree of stereocontrol. The existing benzyl and ester groups can direct the approach of incoming reagents. For example, Michael-initiated ring closure (MIRC) reactions provide a powerful strategy for accessing chiral cyclopropanes with high stereoselectivity. researchgate.net Furthermore, enzyme-catalyzed cyclopropanation using engineered enzymes can produce cyclopropanes with both high diastereoselectivity and enantioselectivity. nih.gov The bifunctional nature of similar cyclopropanes has been exploited in divergent synthesis, where orthogonal derivatization of the ester and another functional group allows for the creation of topologically varied compounds. researchgate.net

This compound can be classified as a donor-acceptor cyclopropane, where the benzyl group acts as an electron donor and the ester group as an electron acceptor. This electronic arrangement polarizes the cyclopropane bonds and makes the ring susceptible to cleavage. beilstein-journals.org Under thermal, photoredox, or Lewis acid-catalyzed conditions, the cyclopropane ring can open to form a 1,3-dipolar or diradical intermediate, which can then participate in cascade reactions. researchgate.netresearchgate.net For example, a radical addition to the cyclopropane followed by ring-opening and subsequent intramolecular cyclization can lead to the formation of larger ring systems, such as functionalized cyclopentanes or cyclohexanes. nih.govbeilstein-journals.org These cascade reactions are highly efficient, as they form multiple bonds and stereocenters in a single synthetic operation.

Applications of Cyclopropane Carboxylates in Complex Molecule Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The defined stereochemistry of chiral cyclopropane (B1198618) carboxylates makes them excellent building blocks in asymmetric synthesis. The specific spatial arrangement of the substituents on the cyclopropane ring allows for the construction of stereochemically complex molecules with a high degree of control. For instance, enantiomerically pure forms of substituted cyclopropane carboxylates are utilized to introduce specific stereocenters into a target molecule, a critical step in the synthesis of many biologically active compounds. The availability of specific stereoisomers, such as ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate and ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate, highlights their role as distinct chiral synthons. sigmaaldrich.combldpharm.com

Synthetic Intermediates for Pharmaceutical Agent Scaffolds

Cyclopropane-containing scaffolds are present in a number of approved pharmaceutical agents and clinical candidates. The rigid nature of the cyclopropane ring can impart favorable conformational properties to a drug molecule, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles.

Cyclopropane derivatives are key components in the synthesis of several modern pharmaceuticals. For example, the hepatitis C virus (HCV) protease inhibitor Grazoprevir contains a cyclopropyl (B3062369) sulfonamide moiety. While not directly ethyl 2-benzylcyclopropane-1-carboxylate, the synthesis of such complex cyclopropane-containing structures often relies on versatile cyclopropane building blocks. Similarly, fragments of the antiplatelet drug Ticagrelor incorporate a cyclopropane ring, demonstrating the importance of this structural motif in medicinal chemistry. The synthesis of these drug scaffolds often involves the strategic use of functionalized cyclopropane esters as key intermediates.

Cyclopropane rings can be used to create conformationally constrained analogues of amino acids. These modified amino acids are valuable tools in peptide and protein research, as they can help to elucidate structure-activity relationships and design peptides with enhanced stability and specific secondary structures. This compound can serve as a precursor for the synthesis of such constrained amino acids, where the cyclopropane ring restricts the rotational freedom of the amino acid side chain.

Precursors for Natural Product Total Synthesis

Many natural products possess complex molecular architectures that include cyclopropane rings. The total synthesis of these natural products often presents a significant challenge to organic chemists.

Cyclopropane carboxylates have been employed as crucial intermediates in the total synthesis of various natural products. For instance, derivatives of cyclopropane have been utilized in synthetic approaches towards (+)-Belactosin A, a proteasome inhibitor with potential anticancer activity. The stereocontrolled synthesis of the cyclopropane core of such molecules is a critical step, often accomplished using chiral cyclopropane building blocks.

Utility in Agrochemical and Specialty Chemical Synthesis

The application of cyclopropane carboxylates extends beyond the pharmaceutical industry into the realm of agrochemicals and specialty chemicals. The unique properties conferred by the cyclopropane ring can lead to the development of new pesticides, herbicides, and other specialty chemicals with improved efficacy and environmental profiles. The structural motifs found in this compound and related compounds are of interest in the design of novel active ingredients for these applications.

Advanced Spectroscopic and Computational Characterization in Cyclopropane Carboxylate Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are the cornerstone of molecular characterization, offering empirical data to confirm the identity and structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. emory.edu For Ethyl 2-benzylcyclopropane-1-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms.

1D NMR (¹H and ¹³C):

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons of the ethyl ester, the benzyl group, and the cyclopropane (B1198618) ring. The ethyl group typically presents as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The benzyl group's methylene protons would appear as a singlet or a pair of doublets, while the aromatic protons would resonate in the downfield region (typically 7-8 ppm). The protons on the three-membered cyclopropane ring are highly diagnostic, appearing in the upfield region, with their chemical shifts and coupling constants being sensitive to the stereochemistry (cis/trans) of the substituents.

¹³C NMR: The ¹³C NMR spectrum complements the proton data. It would show a characteristic signal for the carbonyl carbon of the ester at the most downfield position (around 170 ppm). Signals for the aromatic carbons of the benzyl group, the ethyl group carbons, and the unique, strained carbons of the cyclopropane ring would also be observed. ucalgary.ca Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. weebly.com

2D NMR Techniques: To unambiguously assign the complex signals and confirm the molecular structure, 2D NMR techniques are employed. weebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the ethyl group and the protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the major fragments of the molecule, for instance, linking the cyclopropane ring to both the benzyl group and the ethyl carboxylate moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl (-OCH₂CH₃) | ~1.2 | Triplet |

| Cyclopropane Ring | ~1.3 - 2.5 | Multiplets |

| Benzyl (-CH₂Ph) | ~2.8 - 3.2 | Multiplet/Doublet of Doublets |

| Ethyl (-OCH₂CH₃) | ~4.1 | Quartet |

| Aromatic (C₆H₅) | ~7.2 - 7.4 | Multiplet |

While NMR spectroscopy provides detailed information about the connectivity and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique is particularly vital for chiral molecules like this compound to unambiguously assign the absolute configuration of its stereocenters.

The process involves growing a high-quality single crystal of the compound. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The way the X-rays are scattered by the electrons in the molecule allows for the calculation of an electron density map, which in turn reveals the precise position of each atom. For chiral molecules, anomalous dispersion is used to determine the absolute configuration, often quantified by the Flack parameter, where a value close to zero confirms the correct enantiomer has been modeled. nih.govresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. pharmacy180.com For this compound (C₁₃H₁₆O₂), the molecular weight is approximately 204.26 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision. Upon ionization in the mass spectrometer, the molecule can break apart into smaller, characteristic fragments. Analyzing these fragments helps to confirm the presence of specific structural units.

Table 2: Potential Mass Spectrometry Fragmentation for this compound

| Fragment Lost | m/z of Observed Ion | Identity of Fragment |

| -OCH₂CH₃ (Ethoxy) | 159 | Acylium ion |

| -CH₂CH₃ (Ethyl) | 175 | Radical cation |

| -COOCH₂CH₃ (Carboethoxy) | 117 | Benzylcyclopropyl cation |

| C₇H₇ (Benzyl) | 113 | Ethyl cyclopropane carboxylate cation |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental data, helping to rationalize reaction outcomes and predict molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. pku.edu.cn It is widely employed to study reaction mechanisms, such as the cyclopropanation reaction that forms the three-membered ring of this compound.

By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. pku.edu.cnmdpi.com This allows researchers to understand the stereochemical outcome of a reaction, predict which isomers are more likely to form, and rationalize the effect of catalysts or reaction conditions. For example, DFT calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism, providing valuable insights for optimizing synthetic routes.

Computational methods, particularly DFT, can also be used to predict various spectroscopic properties of molecules before they are synthesized or to help interpret complex experimental data. researchgate.netjchemlett.com

Theoretical calculations can generate predicted NMR spectra (both ¹H and ¹³C chemical shifts and coupling constants). By comparing these computed spectra with the experimental data, researchers can gain greater confidence in their structural assignments. researchgate.net Similarly, other properties like infrared (IR) vibrational frequencies and UV-Visible electronic transitions can be calculated. A close agreement between the calculated and experimental results provides strong evidence for the proposed molecular structure. researchgate.net

Elucidation of Catalyst-Substrate Interactions and Transition States

The synthesis of this compound, typically achieved through the transition-metal-catalyzed reaction of an appropriate alkene with ethyl diazoacetate (EDA), is a process governed by intricate interactions between the catalyst and the reacting substrates. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanism and understanding the origins of stereoselectivity.

The catalytic cycle is widely accepted to proceed through the formation of a highly reactive metal-carbene intermediate. wikipedia.org In a typical rhodium-catalyzed system, the dirhodium tetracarboxylate catalyst reacts with ethyl diazoacetate, leading to the expulsion of dinitrogen (N₂) and the formation of a rhodium-carbene species. nih.gov This electrophilic intermediate is the key species that transfers the carbene fragment (:CHCOOEt) to the alkene.

The subsequent interaction between the metal-carbene and the alkene substrate dictates the structure of the transition state and, consequently, the stereochemical outcome of the reaction. nih.gov Computational studies on analogous systems, such as the cyclopropanation of styrene, have modeled the approach of the alkene to the carbene. Two primary trajectories are often considered: a "side-on" approach and an "end-on" approach. nih.gov The relative energies of the transition states associated with these approaches are influenced by steric and electronic interactions between the catalyst's ligands, the carbene's ethyl carboxylate group, and the alkene's benzyl substituent. nih.gov

DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying the lowest energy pathways. For instance, in related B(C₆F₅)₃-catalyzed cyclopropanations of styrene, the Gibbs free energy of activation for the key transition state was calculated, highlighting the significant rate acceleration provided by the catalyst compared to the uncatalyzed reaction. acs.org These calculations reveal that non-covalent interactions, such as steric repulsion and stabilizing π-π interactions within the transition state assembly, are critical in discriminating between diastereomeric outcomes (i.e., the formation of cis vs. trans products). The catalyst's chiral ligands play a paramount role in enantioselective variants by creating a chiral environment that favors one enantiomeric transition state over the other. nih.gov

Table 1: Representative Calculated Energy Barriers in Catalyzed Cyclopropanation

| Reaction System | Catalyst | Calculated Parameter | Energy Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Aryldiazodiacetate + Styrene | B(C6F5)3 | Gibbs Free Energy of Activation (TS1C) | 33.6 | acs.org |

| Aryldiazodiacetate + Styrene | None | Gibbs Free Energy of Activation (N2 removal) | 41.7 | acs.org |

| Ethyl halodiazoacetate + Alkene | Rhodium(II) complex | Potential Energy Barrier (Cyclopropanation Step) | Small but significant | nih.gov |

Note: Data presented are for model systems analogous to the synthesis of this compound and serve to illustrate the principles of computational analysis in cyclopropanation.

Conformational Analysis of Strained Ring Systems

The cyclopropane ring is the quintessential strained carbocycle, characterized by significant angle and torsional strain. Its internal C-C-C bond angles of 60° deviate severely from the ideal sp³ tetrahedral angle of 109.5°, resulting in high ring strain and "bent" or "banana" bonds with increased p-orbital character. This inherent strain imparts a rigid, planar geometry to the three-membered ring, which in turn restricts the conformational freedom of its substituents.

In this compound, the conformational landscape is primarily defined by the rotational possibilities of the ethyl carboxylate and benzyl groups attached to the rigid cyclopropyl (B3062369) core.

Ethyl Carboxylate Group: The conformational flexibility of this group involves rotation around the C(ring)–C(carbonyl) and the C(carbonyl)–O(ester) single bonds. The ester functional group itself strongly prefers a planar conformation to maximize π-orbital overlap. The orientation of the entire ester group relative to the cyclopropane ring is dictated by the need to minimize steric hindrance with the adjacent benzyl group and the ring protons. Computational modeling can predict the most stable rotamers, which typically involve the bulky ethyl group pointing away from the sterically demanding benzyl substituent.

Benzyl Group: The benzyl substituent has two main rotational axes: the C(ring)–CH₂ bond and the CH₂–C(phenyl) bond. Rotation around the C(ring)–CH₂ bond positions the phenyl ring in a spatial orientation that minimizes steric clashes with the ethyl carboxylate group. The lowest energy conformer would likely place the large phenyl ring in a "pseudo-staggered" arrangement relative to the substituents on the cyclopropane ring. Further rotation around the CH₂–C(phenyl) bond is generally less restricted, although extreme orientations may be disfavored due to minor steric interactions.

Advanced computational methods are employed to explore the potential energy surface associated with these rotations. By calculating the energy as a function of specific dihedral angles, researchers can identify the global and local energy minima, which correspond to the most stable conformers, and the energy barriers that separate them. These analyses provide a detailed picture of the molecule's preferred three-dimensional structure and dynamic behavior in solution.

Table 2: Typical Geometric Parameters of a Substituted Cyclopropane Ring

| Parameter | Typical Value | Note |

|---|---|---|

| C-C Bond Length (in ring) | ~1.51 Å | Shorter than a typical alkane C-C bond (~1.54 Å). |

| C-H Bond Length | ~1.08 Å | Typical for sp³ C-H bonds. |

| Internal C-C-C Angle | 60° | Highly strained compared to the ideal 109.5°. |

| H-C-H Angle (on a CH2 in the ring) | ~115° | Larger than the ideal 109.5° to compensate for angle strain. |

Future Directions and Outlook in Cyclopropane Carboxylate Chemistry

Development of Novel Enantioselective and Diastereoselective Methodologies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of methods for the stereocontrolled synthesis of cyclopropanes is a central theme in modern organic chemistry. Future research in this area is expected to focus on the creation of more efficient and versatile catalytic systems for the enantioselective and diastereoselective synthesis of 2-substituted cyclopropane-1-carboxylates.

Key Research Thrusts:

Advanced Catalyst Design: The development of novel chiral catalysts, particularly those based on earth-abundant and non-toxic metals, will be a priority. These catalysts will be designed to provide high levels of stereocontrol in cyclopropanation reactions leading to compounds such as Ethyl 2-benzylcyclopropane-1-carboxylate.

Chiral Auxiliaries and Substrate Control: The use of removable chiral auxiliaries attached to the substrate is a well-established strategy for asymmetric synthesis. Future work will likely involve the design of new auxiliaries that can be easily attached and removed under mild conditions, offering a practical alternative to chiral catalysts.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. The development of new organocatalytic cyclopropanation reactions will provide metal-free alternatives for the synthesis of chiral cyclopropane (B1198618) carboxylates.

| Methodology | Description | Potential for this compound |

| Transition Metal Catalysis | Utilizes chiral transition metal complexes (e.g., Rh, Cu, Pd) to catalyze the stereoselective transfer of a carbene to an alkene. | High potential for controlling both the relative (cis/trans) and absolute stereochemistry of the benzyl and carboxylate groups. |

| Chiral Auxiliary Control | A chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. | Could be employed by attaching a chiral auxiliary to the carboxylate group or the benzyl group precursor. |

| Organocatalysis | Employs small, chiral organic molecules to catalyze the asymmetric cyclopropanation. | Offers a metal-free approach, which can be advantageous in the synthesis of pharmaceutical intermediates. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The future of cyclopropane carboxylate synthesis will undoubtedly involve the development of more sustainable and environmentally benign methodologies.

Emerging Green Strategies:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. Engineered enzymes, such as evolved variants of myoglobin, have shown promise in catalyzing asymmetric cyclopropanation reactions. acs.orgnih.govacs.orgnih.gov This biocatalytic approach could be applied to the synthesis of chiral this compound.

Alternative Reaction Media: The replacement of volatile organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key goal of green chemistry. "On-water" synthesis has been shown to enhance the efficiency of some cyclopropanation reactions. rsc.org

Mechanochemistry: This solvent-free technique involves the use of mechanical force to induce chemical reactions. Mechanochemical methods, such as ball-milling, have been successfully applied to Simmons-Smith cyclopropanation reactions, offering a more sustainable alternative to traditional solution-phase methods. ucl.ac.uk

Photocatalysis: Visible-light-mediated cyclopropanation has emerged as a promising green strategy, often proceeding under mild conditions without the need for stoichiometric activators. researchgate.net

| Green Approach | Description | Advantages for Cyclopropane Carboxylate Synthesis |

| Biocatalysis | Use of enzymes or whole microorganisms to catalyze the reaction. | High stereoselectivity, mild conditions, reduced waste. nih.govacs.org |

| On-Water Synthesis | Using water as the solvent. | Environmentally benign, can enhance reaction rates. rsc.org |

| Mechanochemistry | Solvent-free reaction conditions using mechanical energy. | Reduced solvent waste, potential for new reactivity. ucl.ac.uk |

| Photocatalysis | Use of light to drive the chemical reaction. | Mild reaction conditions, use of a renewable energy source. researchgate.net |

Innovative Applications in Material Science and Catalysis

The unique chemical properties of the cyclopropane ring, including its high ring strain and the p-character of its C-C bonds, make cyclopropane-containing molecules interesting building blocks for new materials and catalysts. semanticscholar.org

Potential Future Applications:

Polymer Chemistry: Cyclopropane derivatives can be incorporated into polymer backbones to modify their physical and chemical properties. For instance, polymers containing cyclopropane groups have been synthesized and characterized. researchgate.netrsc.orgdocumentsdelivered.com The benzyl and ester functionalities in this compound could be further functionalized to create novel monomers for polymerization.

Catalysis: The strained cyclopropane ring can be selectively opened by transition metals, leading to the formation of metallacyclobutane intermediates. wikipedia.org This reactivity can be harnessed in the design of new catalytic cycles. Cyclopropane derivatives themselves can also act as ligands for transition metal catalysts.

Bioactive Molecules: Cyclopropane rings are present in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. unl.ptketonepharma.comgoogle.comchemicalbook.com this compound could serve as a valuable intermediate in the synthesis of more complex bioactive molecules.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical research is conducted. These powerful computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design new catalysts and synthetic routes.

Impact on Cyclopropane Chemistry:

Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict the stereoselectivity of a given transformation. bohrium.comarxiv.orgresearchgate.netrsc.org This can significantly reduce the amount of trial-and-error experimentation required to develop a new asymmetric synthesis. For a target molecule like this compound, ML could predict the optimal chiral catalyst and reaction conditions to achieve a desired stereoisomer.

Catalyst Design: AI algorithms can be used to design new catalysts with improved activity and selectivity. By learning the relationships between catalyst structure and performance, these models can propose novel catalyst scaffolds that are likely to be successful.

Reaction Optimization: Machine learning can be employed to rapidly optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of a desired product.

Computational Mechanistic Studies: Density functional theory (DFT) calculations and other computational methods can provide detailed insights into the mechanisms of cyclopropanation reactions. nih.govacs.orgacs.org This understanding can guide the rational design of new experiments and catalysts.

| AI/ML Application | Description | Relevance to this compound |

| Predictive Stereoselectivity | ML models predict the enantiomeric or diastereomeric excess of a reaction. bohrium.comarxiv.orgresearchgate.net | Could accelerate the development of a stereoselective synthesis of the target molecule by predicting the best catalyst. |

| De Novo Catalyst Design | AI algorithms generate novel catalyst structures with desired properties. | Could lead to the discovery of highly efficient and selective catalysts for the synthesis of complex cyclopropanes. |

| Automated Reaction Optimization | ML algorithms coupled with automated reactors can rapidly identify optimal reaction conditions. | Would enable the efficient scale-up of the synthesis of this compound. |

| Mechanistic Elucidation | Computational chemistry provides a deeper understanding of reaction pathways. nih.govacs.org | Can rationalize observed stereoselectivities and guide the design of more selective catalysts. |

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-benzylcyclopropane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of a precursor (e.g., α,β-unsaturated esters) using catalysts like rhodium(II) acetate or copper-based reagents, followed by benzylation. Key steps include:

- Cyclopropanation : Performed under inert atmospheres (N₂/Ar) with solvents such as dichloromethane or toluene at controlled temperatures (0–25°C) .

- Functionalization : Benzylation via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the benzyl group .

- Optimization : Reaction yields are improved by adjusting catalyst loading (1–5 mol%), solvent polarity, and temperature gradients. Purity is validated using HPLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and ester/benzyl groups. DEPT-135 and COSY resolve overlapping signals in complex spectra .

- X-Ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond angles and torsional strain in the cyclopropane ring. Data collection requires high-resolution (<1.0 Å) single crystals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₃H₁₄O₂: 218.0943 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental data (e.g., NMR vs. computational predictions) for this compound?

Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Methodological strategies include:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts using programs like Gaussian or ORCA .

- Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at 25–60°C to observe signal splitting or coalescence .

- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, X-ray for absolute configuration) to reconcile data .

Q. What strategies mitigate the thermal and hydrolytic instability of this compound during storage and reactions?

- Stabilization : Store under anhydrous conditions (desiccants like molecular sieves) at –20°C to slow ring-opening reactions .

- Reaction Design : Use aprotic solvents (THF, DMF) and avoid strong acids/bases. For hydrolysis-prone steps, employ protecting groups (e.g., tert-butyl esters) .

- Real-Time Monitoring : Inline FTIR or Raman spectroscopy tracks degradation products during synthesis .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in medicinal chemistry applications?

- Ring Strain : The 60° bond angles enhance electrophilicity, enabling nucleophilic additions (e.g., Michael acceptors) or photochemical [2+2] cycloadditions .

- Biological Activity : Strain energy (~27 kcal/mol) increases binding affinity to enzymes (e.g., cyclopropane-containing HIV protease inhibitors). Docking studies (AutoDock Vina) predict interactions with hydrophobic pockets .

- Metabolic Stability : Methylation at the cyclopropane ring reduces oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetics .

Q. What computational methods are effective for modeling the electronic and steric effects of substituents on the cyclopropane ring?

- Molecular Dynamics (MD) : Simulate ring puckering and substituent conformations in explicit solvents (e.g., water, ethanol) using GROMACS .

- QSPR Models : Correlate Hammett σ values of substituents (e.g., benzyl vs. alkyl groups) with reaction rates or binding energies .

- Docking/Machine Learning : Predict bioactivity using deep learning frameworks (e.g., DeepChem) trained on cyclopropane-containing drug datasets .

Methodological Guidelines

- Data Reproducibility : Document reaction parameters (e.g., syringe pump rates for slow additions) and raw spectral data in supplementary files per IUPAC guidelines .

- Ethical Reporting : Disclose synthetic yields, byproducts, and failed attempts to aid peer validation. Reference analogous protocols (e.g., ethyl 2-cyclopropylimidazole-4-carboxylate synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.